molecular formula C26H42N8O8 B1330331 酪氨酸-异亮氨酸-甘氨酸-丝氨酸-精氨酸 CAS No. 110590-64-2

酪氨酸-异亮氨酸-甘氨酸-丝氨酸-精氨酸

货号: B1330331
CAS 编号: 110590-64-2
分子量: 594.7 g/mol
InChI 键: MWOGMBZGFFZBMK-LJZWMIMPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tyr-Ile-Gly-Ser-Arg is a pentapeptide derived from the laminin B1 chain. This sequence is a major receptor binding site in laminin and plays a crucial role in cell adhesion, migration, and differentiation.

科学研究应用

Tyr-Ile-Gly-Ser-Arg has numerous scientific research applications, including:

生化分析

Biochemical Properties

Tyr-Ile-Gly-Ser-Arg plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the increased expression of endothelial nitric-oxide synthase in primary porcine aortic endothelial cells . The nature of these interactions is often competitive, as Tyr-Ile-Gly-Ser-Arg competes with laminin for binding to cell surface receptors .

Cellular Effects

Tyr-Ile-Gly-Ser-Arg has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce the lung colony formation in mice administered with melanoma cells and can block the invasiveness of the cells in vitro .

Molecular Mechanism

The molecular mechanism of action of Tyr-Ile-Gly-Ser-Arg involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression. As a major receptor binding site in laminin, it competes with laminin for the cell surface receptor, thereby influencing the cellular response to laminin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tyr-Ile-Gly-Ser-Arg can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, it has been shown to significantly inhibit leukemic cell colony formation and the invasion of NALM6 cells in a Matrigel-based assay .

Dosage Effects in Animal Models

The effects of Tyr-Ile-Gly-Ser-Arg vary with different dosages in animal models. For example, in SCID mice, the weight of the subcutaneous tumors was significantly suppressed by Tyr-Ile-Gly-Ser-Arg in a dose-dependent manner . At high doses, it significantly inhibited leukemic infiltration in all organs .

准备方法

Synthetic Routes and Reaction Conditions

Tyr-Ile-Gly-Ser-Arg can be synthesized using a modified liquid-phase procedure. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of Tyr-Ile-Gly-Ser-Arg involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired peptide sequence is obtained .

化学反应分析

Types of Reactions

Tyr-Ile-Gly-Ser-Arg undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized peptide derivatives, while reduction can result in reduced peptide forms .

相似化合物的比较

Similar Compounds

Uniqueness

Tyr-Ile-Gly-Ser-Arg is unique due to its specific sequence and its ability to inhibit tumor growth and metastasis effectively. Its role as a major receptor binding site in laminin distinguishes it from other similar peptides .

属性

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOGMBZGFFZBMK-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70911775
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-64-2, 120940-31-0
Record name Tyrosyl-isoleucyl-glycyl-seryl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70911775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-ile-gly-ser-arg
Reactant of Route 2
Tyr-ile-gly-ser-arg
Reactant of Route 3
Tyr-ile-gly-ser-arg
Reactant of Route 4
Tyr-ile-gly-ser-arg
Reactant of Route 5
Tyr-ile-gly-ser-arg
Reactant of Route 6
Tyr-ile-gly-ser-arg
Customer
Q & A

A: YIGSR interacts with a variety of targets, primarily laminin receptors, including integrins and a 67 kDa laminin receptor. [, , , , , ] Binding to these receptors can elicit diverse downstream effects depending on the cell type. Some key effects include:

  • Inhibition of tumor metastasis: By interfering with tumor cell adhesion to laminin in the extracellular matrix, YIGSR can reduce tumor cell invasion and spread. [, , , ] This effect is attributed to the peptide's ability to block interactions between tumor cells and the basement membrane, a crucial step in the metastatic process. [, , ]
  • Promotion of neurite outgrowth: YIGSR can bind to specific laminin receptors on neurons, stimulating the formation and extension of neurites. [] This suggests a role for YIGSR in nerve regeneration and repair.
  • Modulation of cell adhesion and migration: Depending on the context, YIGSR can either promote or inhibit cell adhesion and migration, impacting processes such as wound healing and tissue regeneration. [, , , , , ]

ANone:

    ANone: Modifications to the YIGSR peptide sequence can significantly impact its activity and selectivity.

    • Amino acid substitutions: Replacing Ile with other hydrophobic amino acids like Met, Leu, or Phe retains inhibitory effects on metastasis, suggesting the importance of hydrophobicity at this position. []
    • C-terminal modifications: Amidation of the C-terminus (YIGSR-NH2) enhances cell attachment activity compared to the free acid form. []
    • N-terminal modifications: Adding a Cys residue to the N-terminus allows for cyclization through disulfide bond formation, potentially affecting activity. []
    • Multimerization: Assembling multiple YIGSR units on a branched lysine core significantly enhances the inhibition of tumor growth and metastasis compared to the monomeric peptide. [, ]
    • PEGylation: Conjugation with polyethylene glycol (PEG) can enhance the in vivo stability and antimetastatic activity of YIGSR due to increased resistance to enzymatic degradation and slower renal clearance. [, , , ]

    A:

    • Stability: YIGSR is susceptible to enzymatic degradation in vivo, limiting its therapeutic application. []
    • Formulation strategies: PEGylation is a common strategy to improve the stability, solubility, and bioavailability of peptides like YIGSR. [, , , ] Conjugation with other carriers like chitosan has also been explored to enhance its antimetastatic activity. [, ]

    A:

    • In vitro: YIGSR effectively inhibits tumor cell adhesion and migration to laminin in cell-based assays. [, , , , , , ] It also demonstrates neurite outgrowth promotion in neuronal cell cultures. [, ]

    ANone: Several strategies aim to improve the delivery and targeting of YIGSR:

    • PEGylation: Conjugating YIGSR with PEG enhances its in vivo stability and prolongs its circulation time, allowing for better tumor targeting. [, , , ]
    • Chitosan conjugation: Linking YIGSR to chitosan improves its antimetastatic activity, suggesting a potential targeted delivery approach. [, ]
    • Multimeric YIGSR: Branched, multimeric forms of YIGSR exhibit enhanced tumor targeting and increased antimetastatic effects compared to the monomeric peptide. [, ]
    • Nanoparticles: Encapsulating YIGSR in nanoparticles is a promising approach for targeted delivery and controlled release. [] One study successfully utilized YIGSR-conjugated polymeric micelles loaded with etoposide to target laminin receptors on metastatic tumor cells. []

    A: YIGSR is generally considered biocompatible, being a naturally occurring peptide sequence found in laminin. It is susceptible to enzymatic degradation in vivo, suggesting biodegradability. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。